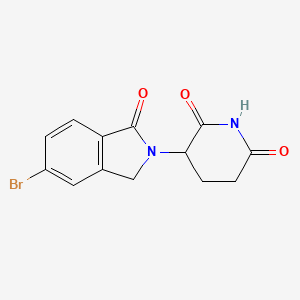
(2,3,6-trichlorophenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3,6-Trichlorophenyl)methanol, also known as TCP, is an organic compound belonging to the class of phenols. It is a colorless, crystalline solid that is soluble in water and is widely used in various industries, such as pharmaceuticals, agrochemicals, and dyes. TCP is a valuable compound in the chemical industry due to its unique properties, such as its low toxicity, low volatility, and low flammability. It is also used in the production of other compounds, such as dyes and pharmaceuticals, and has been studied extensively in the field of organic chemistry.
Mécanisme D'action
The mechanism of action of (2,3,6-trichlorophenyl)methanol is not fully understood. However, it is thought to act as a proton acceptor, meaning that it can bind to and stabilize the protonated form of a molecule. This can lead to the formation of a new molecule, which can then be further reacted with other molecules. Additionally, (2,3,6-trichlorophenyl)methanol is thought to act as a catalyst in certain reactions, allowing for the rapid formation of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2,3,6-trichlorophenyl)methanol are not fully understood. However, it is thought to possess mild anti-inflammatory and analgesic properties, as well as mild anti-bacterial and antifungal effects. Additionally, it has been found to possess mild analgesic, anti-inflammatory, and anti-bacterial properties in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (2,3,6-trichlorophenyl)methanol in lab experiments are numerous. It is a low-toxicity, low-volatility, and low-flammability compound, making it ideal for use in a laboratory setting. Additionally, it is relatively inexpensive and easy to obtain. However, there are some limitations to using (2,3,6-trichlorophenyl)methanol in laboratory experiments. It is not soluble in organic solvents, and its solubility in water is limited. Additionally, it is not very stable, and can degrade over time.
Orientations Futures
There are numerous potential future directions for the use of (2,3,6-trichlorophenyl)methanol in scientific research. It could be used to further study its biochemical and physiological effects, as well as its mechanism of action. Additionally, it could be used to develop new compounds and pharmaceuticals, as well as to study the synthesis of various dyes and pigments. Furthermore, it could be used in the study of organic reactions and the development of new catalysts. Finally, it could be used to further study its anti-inflammatory, analgesic, and anti-bacterial properties.
Méthodes De Synthèse
(2,3,6-trichlorophenyl)methanol can be synthesized through a variety of methods, including the use of a Grignard reaction, a reaction of an alkyl halide with a Grignard reagent. It can also be synthesized through the use of a Williamson ether synthesis, a reaction of an alkyl halide with an alkoxide. The most common method for synthesizing (2,3,6-trichlorophenyl)methanol is the Williamson ether synthesis, which involves the reaction of an alkyl halide with an alkoxide. The reaction is typically carried out in an aqueous solution, and the resulting product is a white crystalline solid.
Applications De Recherche Scientifique
(2,3,6-trichlorophenyl)methanol is widely used in scientific research applications due to its unique properties. It is used in the synthesis of various compounds, including pharmaceuticals and agrochemicals. It is also used in the synthesis of various dyes and pigments, as well as in the study of organic reactions. In addition, it is used in the study of biochemical and physiological effects, as well as in the study of the mechanism of action of various drugs.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2,3,6-trichlorophenyl)methanol involves the conversion of 2,3,6-trichlorobenzaldehyde to the corresponding alcohol using a reducing agent.", "Starting Materials": [ "2,3,6-trichlorobenzaldehyde", "Reducing agent (e.g. sodium borohydride, lithium aluminum hydride)", "Solvent (e.g. ethanol, methanol)" ], "Reaction": [ "Dissolve 2,3,6-trichlorobenzaldehyde in a suitable solvent.", "Add the reducing agent slowly to the reaction mixture while stirring.", "Heat the reaction mixture under reflux for several hours.", "Allow the reaction mixture to cool to room temperature.", "Add water to the reaction mixture to quench the excess reducing agent.", "Extract the product with a suitable organic solvent (e.g. dichloromethane).", "Dry the organic layer over anhydrous sodium sulfate.", "Filter the solution and concentrate the solvent under reduced pressure.", "Purify the product by recrystallization or column chromatography." ] } | |
Numéro CAS |
100960-29-0 |
Nom du produit |
(2,3,6-trichlorophenyl)methanol |
Formule moléculaire |
C7H5Cl3O |
Poids moléculaire |
211.5 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-amino-9-methyl-2-thia-9-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaen-10-one](/img/structure/B6230764.png)

